2-(2-Phenoxyethoxy)benzamide
Description
2-(2-Phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the 2-position of the benzamide core. Notably, it has been investigated as a mycobacterial dihydrofolate reductase (DHFR) inhibitor, demonstrating activity against M. bovis BCG in vitro .
Properties
CAS No. |
878094-20-3 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C15H15NO3/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
InChI Key |
FMCIRTIQJYDBLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights :
- Phenoxyethoxy vs.
Antimycobacterial Activity
This compound was identified as a lead compound in a chemogenomic screen targeting Mycobacterium tuberculosis DHFR. It outperformed docking-predicted analogs like BRL-7940SA and BRL-10143SA in preliminary M. bovis BCG assays, suggesting its phenoxyethoxy group plays a critical role in potency .
Anti-inflammatory and Analgesic Derivatives
N-Benzimidazol-1-yl methyl-benzamide derivatives (e.g., Compound 3a, 3e) exhibit significant anti-inflammatory activity (p < 0.05) at 100 mg/kg, with minimal gastric toxicity. These compounds leverage a benzimidazole moiety instead of phenoxyethoxy, demonstrating divergent structure-activity relationships (SAR) .
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